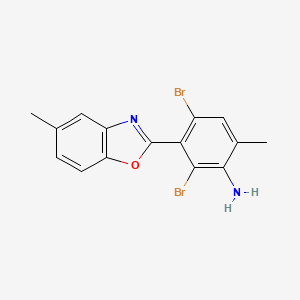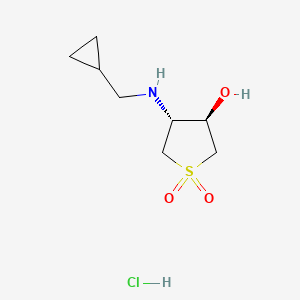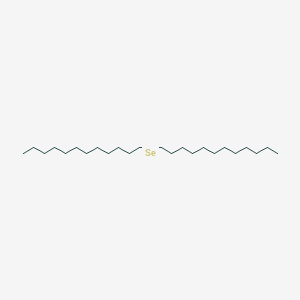
Didodecyl selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl selenide is an organoselenium compound characterized by the presence of selenium atoms bonded to two dodecyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Didodecyl selenide can be synthesized through the reaction of sodium selenide with dodecyl bromide. The process involves the reduction of selenium powder with sodium borohydride to form sodium selenide, which is then reacted with dodecyl bromide in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Didodecyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) to form selenoxides.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halides under appropriate conditions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and substituted organoselenium compounds .
Applications De Recherche Scientifique
Didodecyl selenide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Mécanisme D'action
The mechanism of action of didodecyl selenide involves its interaction with cellular thioredoxin reductase, an enzyme that plays a key role in maintaining cellular redox balance. By enhancing the activity of thioredoxin reductase, this compound helps regulate oxidative stress and promotes cell survival . Additionally, its redox-switchable properties allow it to modulate cell adhesion and detachment, making it useful in biomedical applications .
Comparaison Avec Des Composés Similaires
- Diphenyl diselenide
- Dibutyl selenide
- Diethyl selenide
Comparison: Didodecyl selenide is unique due to its long alkyl chains, which impart distinct hydrophobic properties compared to shorter-chain selenides like dibutyl selenide and diethyl selenide. This hydrophobicity makes this compound particularly useful in applications requiring redox-switchable surface wettability .
Propriétés
Numéro CAS |
5819-01-2 |
|---|---|
Formule moléculaire |
C24H50Se |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
1-dodecylselanyldodecane |
InChI |
InChI=1S/C24H50Se/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
KUUNNVBBPBDFJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Se]CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


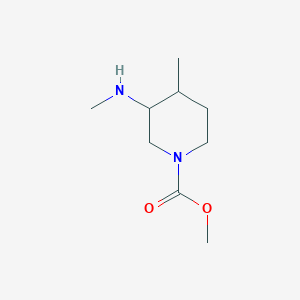
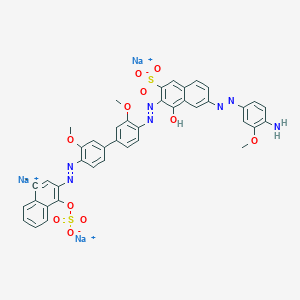

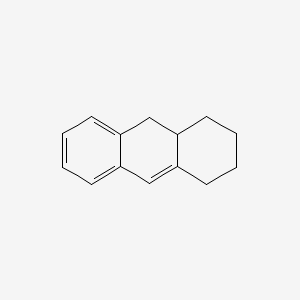
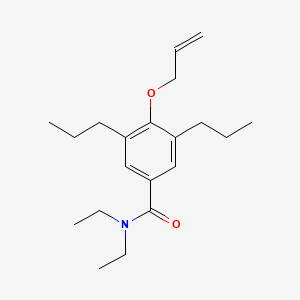
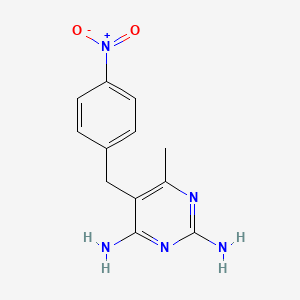
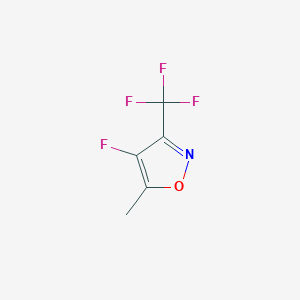
![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
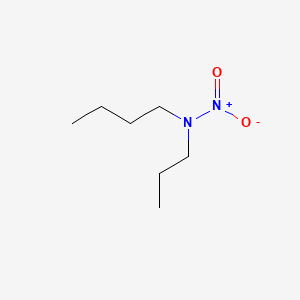
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)

